molecular formula C15H10ClF6N3O B11483137 N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B11483137
M. Wt: 397.70 g/mol
InChI Key: ORWCMVGDYOZSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloropyridinyl group, a hexafluoropropyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester
  • 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
  • Chlorantraniliprole

Uniqueness

N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is unique due to its hexafluoropropyl group, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .

Properties

Molecular Formula

C15H10ClF6N3O

Molecular Weight

397.70 g/mol

IUPAC Name

N-[2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C15H10ClF6N3O/c16-10-6-7-11(23-8-10)24-13(14(17,18)19,15(20,21)22)25-12(26)9-4-2-1-3-5-9/h1-8H,(H,23,24)(H,25,26)

InChI Key

ORWCMVGDYOZSPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.